![molecular formula C13H24O7 B14271337 Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate CAS No. 136272-63-4](/img/structure/B14271337.png)
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate is an organic compound with a complex structure It is characterized by the presence of an acetic acid moiety and a substituted oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate typically involves the esterification of acetic acid with a hydroxymethyl-substituted oxolane. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to promote the esterification process. The reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the substituted oxolane, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes and metabolic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but different physical properties.
Butyl acetate: Another ester with a longer alkyl chain, affecting its solubility and volatility.
Propylene glycol diacetate: A compound with two ester groups, offering different reactivity and applications.
Uniqueness
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its substituted oxolane ring and hydroxymethyl group provide additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
136272-63-4 |
|---|---|
Formule moléculaire |
C13H24O7 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H20O5.C2H4O2/c1-3-4-5-14-11(8-12)6-10(7-15-11)16-9(2)13;1-2(3)4/h10,12H,3-8H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
PFCDZBOTWFILJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1(CC(CO1)OC(=O)C)CO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



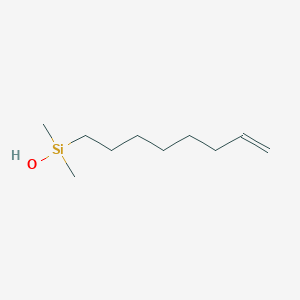
![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
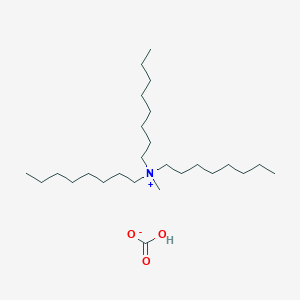
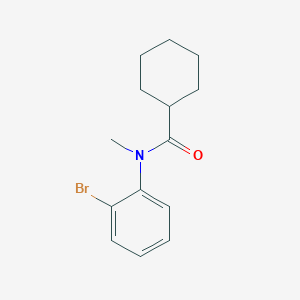

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)
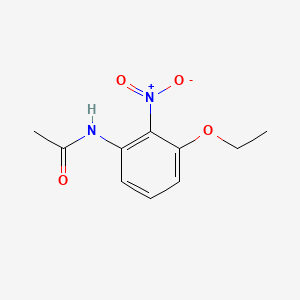

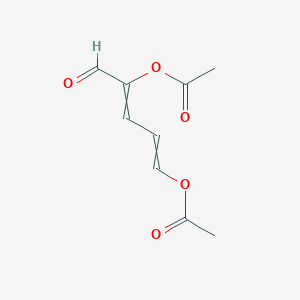
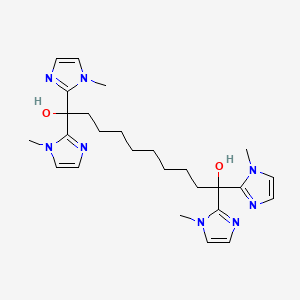
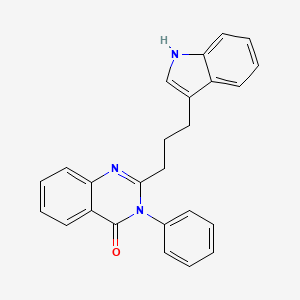
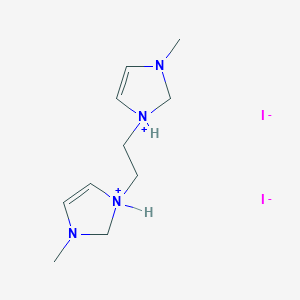
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
